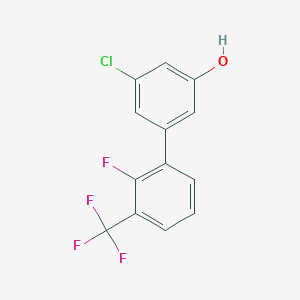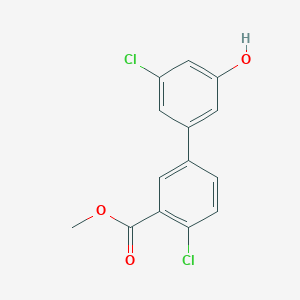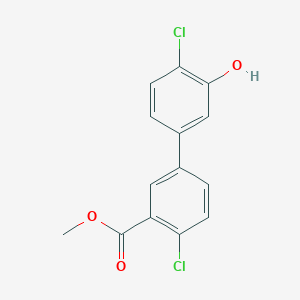![molecular formula C15H12ClFO3 B6382167 2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95% CAS No. 1261951-78-3](/img/structure/B6382167.png)
2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95% (hereinafter referred to as 2-CEF) is a synthetic compound that is used in a variety of scientific research and laboratory experiments. It is a colorless, crystalline solid, and is soluble in methanol, ethanol, and acetone. In the scientific community, 2-CEF is known for its ability to bind to a wide range of proteins and enzymes, making it a valuable tool for studying the structure and function of proteins and enzymes.
科学的研究の応用
2-CEF has a wide range of applications in scientific research. It has been used to study the structure and function of proteins and enzymes, as well as to study the binding of drugs to proteins. It has also been used in the study of the regulation of gene expression and the modulation of protein-protein interactions. In addition, 2-CEF has been used in the development of new drugs and in the study of the mechanisms of drug action.
作用機序
2-CEF binds to proteins and enzymes by forming a covalent bond with the amino acid cysteine. This bond is formed through a nucleophilic displacement reaction, in which the chlorine atom of 2-CEF displaces the sulfur atom of cysteine. This binding process is reversible, allowing for the release of the bound protein or enzyme.
Biochemical and Physiological Effects
2-CEF has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including proteases, phosphatases, and kinases. In addition, 2-CEF has been found to modulate the activity of several transcription factors and to inhibit the activity of several G-protein coupled receptors.
実験室実験の利点と制限
2-CEF has several advantages for laboratory experiments. It is relatively easy to synthesize and can be purified through recrystallization. In addition, it is stable at room temperature and has a high binding affinity for proteins and enzymes. However, 2-CEF is toxic and should be handled with caution.
将来の方向性
The potential applications of 2-CEF are numerous. It could be used to study the structure and function of proteins and enzymes, as well as to develop new drugs. In addition, 2-CEF could be used to study the regulation of gene expression and the modulation of protein-protein interactions. Finally, 2-CEF could be used to study the mechanisms of drug action and to develop new therapeutic agents.
合成法
2-CEF is synthesized through a two-step process. The first step involves the reaction of 4-ethoxycarbonyl-3-fluorophenol with sodium hydroxide to form a sodium salt. This salt is then reacted with chloroacetic acid to form 2-CEF. The reaction is carried out in aqueous ethanol and the product is purified by recrystallization.
特性
IUPAC Name |
ethyl 4-(4-chloro-3-hydroxyphenyl)-2-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFO3/c1-2-20-15(19)11-5-3-9(7-13(11)17)10-4-6-12(16)14(18)8-10/h3-8,18H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVVVGAVZUESGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)Cl)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686168 |
Source


|
| Record name | Ethyl 4'-chloro-3-fluoro-3'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol | |
CAS RN |
1261951-78-3 |
Source


|
| Record name | Ethyl 4'-chloro-3-fluoro-3'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Chloro-4-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382099.png)

![3-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382112.png)








